molecular formula C9H14N2O3 B15208216 ethyl 4-amino-3-methoxy-1-methyl-1H-pyrrole-2-carboxylate

ethyl 4-amino-3-methoxy-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B15208216
M. Wt: 198.22 g/mol
InChI Key: CFBBYMAWJFSGLL-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-methoxy-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound It features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

The synthesis of ethyl 4-amino-3-methoxy-1-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methyl-2-pyrrolecarboxaldehyde and ethanol.

    Reaction Conditions: The aldehyde reacts with ethanol in the presence of an acid catalyst to form the ester.

Chemical Reactions Analysis

Ethyl 4-amino-3-methoxy-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo substitution reactions where the amino or methoxy groups are replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

    Major Products: The major products depend on the specific reaction conditions but can include various substituted pyrrole derivatives

Scientific Research Applications

Ethyl 4-amino-3-methoxy-1-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its potential biological activity.

    Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers use it to study the effects of pyrrole derivatives on biological systems.

    Industrial Applications: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-methoxy-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

ethyl 4-amino-3-methoxy-1-methylpyrrole-2-carboxylate

InChI

InChI=1S/C9H14N2O3/c1-4-14-9(12)7-8(13-3)6(10)5-11(7)2/h5H,4,10H2,1-3H3

InChI Key

CFBBYMAWJFSGLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CN1C)N)OC

Origin of Product

United States

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